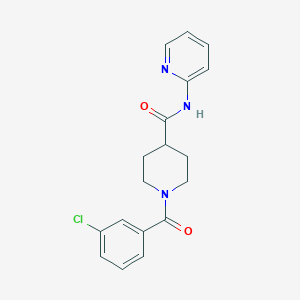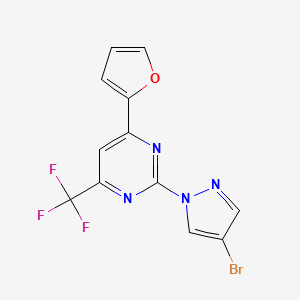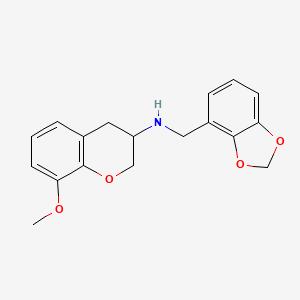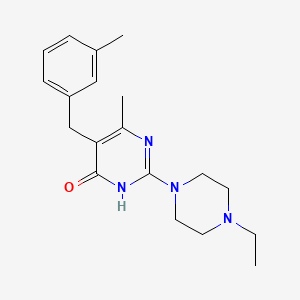
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CPP or CPP-ACP, and it is a derivative of the milk protein casein. CPP-ACP has been studied for its ability to promote the remineralization of tooth enamel and prevent dental caries. Additionally, it has been investigated for its potential anticancer and antimicrobial properties.
作用机制
The mechanism of action of CPP-ACP in promoting tooth remineralization is not fully understood. However, it is believed that CPP-ACP binds to tooth enamel and forms a protective layer that helps to prevent the loss of minerals from the tooth surface. Additionally, CPP-ACP may help to promote the uptake of calcium and phosphate ions into the tooth enamel, which can help to strengthen the tooth structure.
In cancer treatment, CPP-ACP is believed to induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the programmed cell death process and can be activated by various stimuli, including CPP-ACP.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. In dentistry, it has been shown to promote the remineralization of tooth enamel and prevent dental caries. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that contribute to dental caries.
In cancer treatment, CPP-ACP has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. Additionally, it has been shown to have antimicrobial properties and inhibit the growth of several types of bacteria.
实验室实验的优点和局限性
One of the advantages of using CPP-ACP in lab experiments is its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. Additionally, CPP-ACP is a synthetic compound that can be easily synthesized and purified for use in experiments.
One of the limitations of using CPP-ACP in lab experiments is the lack of understanding of its mechanism of action in promoting tooth remineralization. Additionally, more research is needed to fully understand the potential therapeutic applications of CPP-ACP in cancer treatment and antimicrobial therapy.
未来方向
There are several potential future directions for research on CPP-ACP. In dentistry, further research is needed to fully understand the mechanism of action of CPP-ACP in promoting tooth remineralization and preventing dental caries. Additionally, more research is needed to explore the potential of CPP-ACP in preventing tooth sensitivity and promoting the healing of oral wounds.
In cancer treatment, future research could focus on the development of CPP-ACP as a potential therapeutic agent for various types of cancer. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other chemotherapy drugs.
Finally, in antimicrobial therapy, future research could focus on the development of CPP-ACP as a potential alternative to traditional antibiotics for the treatment of bacterial infections. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other antimicrobial agents.
合成方法
CPP-ACP is synthesized by the reaction of 3-chlorobenzoic acid with 2-pyridinecarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The compound is then purified through a series of chromatographic techniques to obtain a high-quality product.
科学研究应用
CPP-ACP has been extensively studied for its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. In dentistry, CPP-ACP has been shown to promote the remineralization of tooth enamel and prevent dental caries. It has also been studied for its potential to prevent tooth sensitivity and promote the healing of oral wounds.
In cancer treatment, CPP-ACP has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that CPP-ACP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPP-ACP has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
CPP-ACP has also been studied for its potential antimicrobial properties. It has been shown to inhibit the growth of several types of bacteria, including Streptococcus mutans, which is a major contributor to dental caries.
属性
IUPAC Name |
1-(3-chlorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-5-3-4-14(12-15)18(24)22-10-7-13(8-11-22)17(23)21-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBMNJDYISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)

![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
